molecular formula C9H18BNO4 B14904738 (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid

(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid

Cat. No.: B14904738
M. Wt: 215.06 g/mol
InChI Key: UXZXWEKZFBJNKD-WEWAHIQMSA-N
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Description

(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is a boronic acid derivative with the molecular formula C9H18BNO4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid typically involves the following steps:

    Formation of the Enamine: The starting material, an appropriate aldehyde or ketone, is reacted with a secondary amine to form an enamine.

    Borylation: The enamine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.

    Deprotection: The Boc protecting group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • 4-(tert-Butoxycarbonylamino)phenylboronic acid

Uniqueness

(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and drug development.

Properties

Molecular Formula

C9H18BNO4

Molecular Weight

215.06 g/mol

IUPAC Name

[(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-enyl]boronic acid

InChI

InChI=1S/C9H18BNO4/c1-7(5-6-10(13)14)11-8(12)15-9(2,3)4/h5-7,13-14H,1-4H3,(H,11,12)/b6-5+/t7-/m1/s1

InChI Key

UXZXWEKZFBJNKD-WEWAHIQMSA-N

Isomeric SMILES

B(/C=C/[C@@H](C)NC(=O)OC(C)(C)C)(O)O

Canonical SMILES

B(C=CC(C)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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